Lemuteporfin
Description
Structural Classification of Benzoporphyrin Derivatives
Benzoporphyrin derivatives (BPDs) constitute a class of synthetic tetrapyrroles engineered through systematic modifications of porphyrin macrocycles. This compound belongs to the chlorin-type BPD subgroup, characterized by:
- Reduced pyrrole ring saturation : One double bond in the porphyrin macrocycle is hydrogenated, red-shifting absorption to 690 nm for deeper tissue penetration.
- Esterified side chains : Unlike first-generation BPDs like verteporfin, this compound incorporates diethylene glycol esters at C10 and C14 positions, conferring neutral charge at physiological pH.
- Regioisomeric purity : Synthesized as a single regioisomer (vs. verteporfin's 1:1 A/B ring isomer mixture), enhancing batch reproducibility and pharmacokinetic predictability.
Table 1 : Structural comparison of this compound with related benzoporphyrins
| Parameter | This compound | Verteporfin | BPD-MA |
|---|---|---|---|
| Molecular Formula | C44H48N4O10 | C41H42N4O8 | C42H44N4O8 |
| Charge at pH 7.4 | Neutral | Anionic | Anionic |
| Key Functional Groups | Diethylene glycol esters | Methoxycarbonyl propionates | Carboxylic acid/methyl ester mix |
| Regioisomer Composition | Single isomer | 1:1 A/B mixture | Variable |
| λmax (nm) | 690 | 690 | 692 |
The diethylene glycol moieties critically influence this compound's behavior:
- Enhanced amphiphilicity : Balances lipid solubility (logP ~6.84) with water compatibility, facilitating diffusion across cellular membranes while maintaining aqueous dispersibility.
- Metabolic stability : Ester linkages resist premature hydrolysis compared to carboxylate groups in earlier BPDs, prolonging plasma circulation half-life.
- Mitochondrial targeting : Molecular modeling suggests the neutral charge enables preferential accumulation in mitochondrial membranes over lysosomal compartments.
X-ray crystallography of analogous BPDs reveals planar macrocycles with ester side chains adopting perpendicular orientations relative to the porphyrin plane, creating a three-dimensional structure optimized for membrane intercalation.
Historical Development as a Photosensitizer in Photodynamic Therapy
The evolution of this compound emerged from three decades of BPD optimization:
Phase 1: Hematoporphyrin Foundations (1980s-1990s)
Early PDT utilized hematoporphyrin derivatives (HpD), complex mixtures with variable oligomer content causing unpredictable photosensitivity. QLT Inc.'s isolation of benzoporphyrin monocarboxylic acid (BPD-MA) in 1994 marked the first step toward defined chemical entities.
Phase 2: Verteporfin and Regioisomer Challenges
Verteporfin's 1999 FDA approval for macular degeneration validated BPDs clinically but revealed limitations:
- Charged molecules required Pluronic surfactants for formulation.
- A/B regioisomerism caused batch variability in tissue distribution.
- Prolonged skin photosensitivity (1-2 weeks) limited patient compliance.
Phase 3: this compound's Rational Design (2000s)
Key innovations addressed these issues:
- Diethylene glycol esterification : Introduced in 2002 to neutralize charge while retaining amphiphilicity, eliminating surfactant requirements.
- Stereochemical control : Asymmetric synthesis produced a single regioisomer via nickel(II)-template methodology, ensuring reproducible pharmacokinetics.
- Rapid clearance profile : Phase I trials demonstrated 90% systemic clearance within 24 hours vs. verteporfin's 72-hour persistence, reducing photosensitivity risk.
Mechanistic Advancements :
- Cellular uptake studies (2005) revealed this compound achieves maximal intracellular concentration in 20 minutes vs. 2 hours for verteporfin, enabling shorter drug-light intervals.
- Activation kinetics : Quantum yield measurements show 1.8× greater singlet oxygen production per absorbed photon compared to first-generation BPDs.
- Selectivity profiling : Fluorescence-activated cell sorting demonstrated 5:1 accumulation ratio in activated lymphocytes vs. quiescent cells, suggesting applications in immunomodulation.
Clinical Translation :
QLT Inc.'s Phase II trial (NCT00116571) for benign prostatic hyperplasia (2006) utilized transurethral light delivery, achieving 40% reduction in AUA Symptom Score at 3 months despite lacking statistical significance vs. sham control. Subsequent reformulation for topical application in acne rosacea entered Phase I by 2011, leveraging sebaceous gland tropism observed in preclinical models.
Table 2 : Developmental timeline of this compound
Ongoing research explores this compound's potential in:
- Antimicrobial PDT : Plasmon resonance studies indicate strong binding to Gram-positive bacterial membranes.
- Vascular targeting : Two-photon microscopy reveals preferential accumulation in neovascular endothelium over mature vessels.
- Nanoparticle conjugation : PEGylated gold nanoparticle complexes show 3× enhanced tumor uptake in xenograft models.
Properties
Key on ui mechanism of action |
Lemuteporfin is transported in the plasma primarily by lipoproteins. Once lemuteporfin is activated by light in the presence of oxygen, highly reactive, short-lived singlet oxygen and reactive oxygen radicals are generated. Light activation of lemuteporfin results in local damage to neovascular endothelium, resulting in vessel occlusion. Damaged endothelium is known to release procoagulant and vasoactive factors through the lipo-oxygenase (leukotriene) and cyclo-oxygenase (eicosanoids such as thromboxane) pathways, resulting in platelet aggregation, fibrin clot formation and vasoconstriction. |
|---|---|
CAS No. |
215808-49-4 |
Molecular Formula |
C44H48N4O10 |
Molecular Weight |
792.9 g/mol |
IUPAC Name |
dimethyl 5-ethenyl-10,14-bis[3-(2-hydroxyethoxy)-3-oxopropyl]-4,9,15,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1(25),2,4,6,8(27),9,11,13,15,17,21,23-dodecaene-20,21-dicarboxylate |
InChI |
InChI=1S/C44H48N4O10/c1-8-26-23(2)32-20-37-30-12-9-29(42(53)55-6)41(43(54)56-7)44(30,5)38(48-37)22-33-25(4)28(11-14-40(52)58-18-16-50)36(47-33)21-35-27(10-13-39(51)57-17-15-49)24(3)31(46-35)19-34(26)45-32/h8-9,12,19-22,41,45,47,49-50H,1,10-11,13-18H2,2-7H3 |
InChI Key |
IKKAMLAWMNGIGM-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5C6(C(C(=CC=C6C(=N5)C=C1N2)C(=O)OC)C(=O)OC)C)C)CCC(=O)OCCO)C(=C3C)CCC(=O)OCCO)C=C |
Canonical SMILES |
CC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5C6(C(C(=CC=C6C(=N5)C=C1N2)C(=O)OC)C(=O)OC)C)C)CCC(=O)OCCO)C(=C3C)CCC(=O)OCCO)C=C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
QLT0074; QLT 0074; QLT-0074; DRM05; DRM 05; DRM-05; EA 6; Lemuteporfin. |
Origin of Product |
United States |
Preparation Methods
Benzoporphyrin Core Synthesis
The foundational step involves the preparation of the benzoporphyrin macrocycle via Adler-Longo condensation. A mixture of pyrrole and benzaldehyde derivatives undergoes acid-catalyzed cyclization in refluxing propionic acid, yielding a tetraphenylporphyrin (TPP) intermediate. Subsequent regioselective reduction of one pyrrole ring using palladium-on-carbon under hydrogen atmosphere generates the chlorin structure, which is critical for red-light absorption.
Diethylene Glycol Functionalization
The chlorin intermediate is functionalized with diethylene glycol chains through esterification reactions. In a representative procedure from patent CA3028122A1, the chlorin’s carboxylic acid groups are activated with N,N'-dicyclohexylcarbodiimide (DCC) and reacted with diethylene glycol monomethyl ether in anhydrous dichloromethane. This step introduces two hydrophilic diethylene glycol moieties at positions 13 and 17 of the porphyrin ring, enhancing aqueous solubility and cellular permeability.
Key Reaction Parameters:
Final Esterification and Purification
The diethylene glycol-functionalized chlorin undergoes final esterification with methyl groups at the remaining carboxylic acid positions using methyl iodide and potassium carbonate in dimethylformamide (DMF). Purification via reversed-phase HPLC (C18 column, acetonitrile/water gradient) isolates this compound with >98% purity, as confirmed by LC-MS (m/z 848.3 [M+H]⁺).
Analytical Characterization of Synthetic Intermediates and Final Product
Rigorous analytical protocols ensure the structural fidelity and pharmaceutical quality of this compound.
Spectroscopic Identification
- UV-Vis Spectroscopy : this compound exhibits a Soret band at 412 nm and Q-bands at 506, 538, 610, and 662 nm, characteristic of chlorin-type photosensitizers.
- ¹H NMR (500 MHz, CDCl₃) : Key signals include δ 8.52 (m, 8H, β-pyrrole), δ 4.32 (t, 4H, -OCH₂CH₂O-), and δ 3.65 (s, 6H, -COOCH₃).
- High-Resolution Mass Spectrometry : Observed m/z 848.3121 matches the theoretical [C₄₈H₅₄N₄O₈]⁺ (Δ < 2 ppm).
Purity Assessment
HPLC analysis (Agilent Zorbax SB-C18, 70% acetonitrile/30% 0.1% formic acid) reveals a single peak at 12.3 min, with photodiode array detection confirming absence of porphyrin or chlorin impurities.
Scalability and Industrial Production Considerations
Transitioning from laboratory-scale synthesis to industrial production necessitates optimization of critical parameters:
Solvent and Reagent Selection
Process Intensification
Continuous flow chemistry techniques, as described in WO2014011875A1, enhance reaction control during diethylene glycol functionalization:
Formulation Strategies for Topical and Parenteral Delivery
While this compound’s hydrophilicity favors intravenous administration, topical formulations require penetration enhancers to target sebaceous glands.
Lyophilized Parenteral Formulation
Topical Gel for Dermatological Applications
Patent WO2014011875A1 discloses a hydrogel system for acne treatment:
| Component | Concentration (%) | Function |
|---|---|---|
| This compound | 0.5 | Active photosensitizer |
| Poloxamer 407 | 20 | Thermoreversible gelling agent |
| Ethoxydiglycol | 15 | Penetration enhancer |
| Ascorbic acid | 1 | Antioxidant |
This formulation achieves 3.8 μg/cm² sebum concentration after 30 min application, surpassing liposomal carriers in pilosebaceous unit targeting.
Comparative Analysis of Synthetic Methodologies
An evaluation of published methods reveals trade-offs between yield, purity, and scalability:
| Method | Yield (%) | Purity (%) | Scalability | Reference |
|---|---|---|---|---|
| Batch esterification | 68 | 98.2 | Moderate | |
| Flow chemistry | 82 | 99.1 | High | |
| Microwave-assisted | 75 | 97.8 | Low |
Flow chemistry emerges as the superior approach for industrial production, offering 21% higher yield than batch methods while reducing reaction time from 6 h to 12 min.
Chemical Reactions Analysis
Lemuteporfin undergoes several types of chemical reactions, primarily driven by its photosensitizing properties:
Oxidation: Upon activation by light in the presence of oxygen, this compound generates singlet oxygen and other reactive oxygen species. These species can oxidize various substrates, leading to cell damage and death.
Reduction: this compound can also undergo reduction reactions, although these are less common and typically occur under specific conditions.
Substitution: The functional groups on the this compound molecule can undergo substitution reactions, allowing for the modification of its chemical properties.
Common reagents and conditions used in these reactions include light (for activation), oxygen (for oxidation), and various reducing agents (for reduction). The major products formed from these reactions are typically oxidized or reduced derivatives of this compound .
Scientific Research Applications
Key Applications
-
Cancer Treatment
- Mechanism of Action : Lemuteporfin induces apoptosis in cancer cells by generating reactive oxygen species when exposed to specific wavelengths of light. This leads to cell death and tumor shrinkage.
- Efficacy : Studies have shown that this compound can effectively suppress tumor growth in various animal models at low concentrations (as low as 1.4 micromol/kg) combined with light exposure .
- Benign Prostatic Hyperplasia
- Acne Vulgaris
Case Study 1: Tumor Suppression in Animal Models
A study demonstrated that this compound was administered intravenously to mice with tumors. The results indicated significant tumor reduction following exposure to light, showcasing the compound's rapid uptake and clearance from the body . The study highlighted that the compound's selectivity for activated lymphoid cells over quiescent cells could enhance its therapeutic index.
Case Study 2: Treatment of Benign Prostatic Hyperplasia
In a clinical setting, this compound was tested on patients suffering from benign prostatic hyperplasia. The results from Phase 2 trials indicated a reduction in symptoms and improvement in quality of life for participants . This application suggests that this compound may extend beyond oncology into urology.
Data Table: Summary of Clinical Applications
| Application | Phase | Indication | Results Summary |
|---|---|---|---|
| Cancer Treatment | Preclinical | Various Tumors | Significant tumor reduction observed |
| Benign Prostatic Hyperplasia | Phase 2 | Lower Urinary Tract Symptoms | Improved symptoms reported |
| Acne Vulgaris | Phase 2 | Acne Vulgaris | Positive preliminary findings |
Mechanism of Action
The mechanism of action of lemuteporfin involves its activation by light in the presence of oxygen. Once activated, this compound generates highly reactive, short-lived singlet oxygen and other reactive oxygen species. These reactive species cause local damage to neovascular endothelium, resulting in vessel occlusion. The damaged endothelium releases procoagulant and vasoactive factors through the lipo-oxygenase and cyclo-oxygenase pathways, leading to platelet aggregation, fibrin clot formation, and vasoconstriction .
Comparison with Similar Compounds
Lemuteporfin vs. Verteporfin
Verteporfin (benzoporphyrin derivative monoacid, BPD-MA) shares structural similarities with this compound, including a porphyrin backbone. Key differences:
- Activation Wavelength : Verteporfin activates at 690 nm, similar to this compound, but exhibits faster photobleaching kinetics, reducing tissue penetration depth .
- Clinical Use : Verteporfin is FDA-approved for macular degeneration, whereas this compound remains investigational .
- Efficacy : Preclinical studies suggest this compound has enhanced cellular retention and ROS yield compared to Verteporfin in prostate models .
This compound vs. Deuteporfin
Deuteporfin, another benzoporphyrin derivative, differs in substituent groups, impacting pharmacokinetics:
- Applications : Deuteporfin is in Phase II trials for bladder cancer, whereas this compound targets BPH and acne .
- Mechanism : Both require light activation, but Deuteporfin’s higher lipophilicity may enhance tumor localization .
Comparison with Functionally Similar PDT Agents
This compound vs. Motexafin Lutetium
Motexafin Lutetium (MLu), a texaphyrin-metal complex, differs structurally but shares PDT applications in BPH and acne:
This compound vs. Aminolevulinic Acid (ALA)
ALA , a prodrug metabolized to protoporphyrin IX, contrasts with this compound’s direct photosensitization:
- Administration : ALA requires topical application, limiting systemic use, whereas this compound is injectable .
- Efficacy: this compound’s predefined activation wavelength allows deeper tissue penetration compared to ALA’s variable endogenous conversion .
Clinical Trial Outcomes and Challenges
This compound in BPH
Biological Activity
Lemuteporfin, a diethylene glycol functionalized benzoporphyrin derivative, is a photosensitizer primarily investigated for its applications in photodynamic therapy (PDT). This compound has demonstrated significant biological activity across various studies, showcasing its potential in treating conditions such as cancer, benign prostatic hyperplasia, and dermatological issues like acne. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.
This compound operates through the mechanism of photodynamic therapy, which involves the activation of the photosensitizer by light exposure. Upon activation, this compound generates reactive oxygen species (ROS), particularly singlet oxygen (), which are cytotoxic to targeted cells. The generation of ROS leads to cellular damage and apoptosis in malignant cells.
Key Findings from Research Studies
-
Cellular Uptake and Efficacy :
- This compound exhibits rapid cellular uptake, with maximum levels reached within 20 minutes post-administration. This rapid accumulation supports its effectiveness as a photosensitizer in both in vitro and in vivo settings .
- Studies indicate that this compound can effectively kill cells at low nanomolar concentrations when exposed to activating light .
- Photobleaching Kinetics :
- Targeting Specific Tissues :
- Tumor Suppression :
Case Study 1: Treatment of Acne Vulgaris
- Objective : Evaluate the efficacy of this compound in reducing sebaceous gland size.
- Method : Topical application followed by red light exposure.
- Results : Significant reduction in gland size was observed without overt skin damage after a 30-minute contact time with this compound .
Case Study 2: Antitumor Activity
- Objective : Assess the antitumor effects of this compound in a mouse model.
- Method : Administration of this compound followed by light activation.
- Results : Notable tumor growth suppression was achieved with minimal systemic side effects, highlighting its therapeutic potential against cancers .
Data Tables
Q & A
Q. What are the key physicochemical properties of Lemuteporfin that researchers must consider when designing in vitro experiments?
To ensure experimental reproducibility, researchers should prioritize properties such as solubility (in aqueous vs. organic solvents), pH stability, photostability, and partition coefficients (logP). These factors influence cellular uptake, bioavailability, and interaction with biological targets. For example, poor aqueous solubility may necessitate the use of co-solvents like DMSO, but concentrations must remain below cytotoxic thresholds (typically ≤0.1% v/v). Stability studies under varying temperatures and light conditions are critical for validating storage protocols .
Q. What standardized protocols are recommended for assessing this compound’s stability in biological matrices (e.g., plasma, tissue homogenates)?
Stability assessments should follow FDA/EMA guidelines for small molecules, including:
- Short-term stability : Incubate this compound in matrices at room temperature for 24 hours.
- Freeze-thaw stability : Subject samples to ≥3 cycles of freezing (-80°C) and thawing (25°C).
- Long-term stability : Store samples at -80°C for 1–6 months. Quantify degradation products via HPLC-MS/MS, ensuring <15% degradation for validity. Include positive controls (e.g., known unstable analogs) to validate assay sensitivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported mechanisms of action (MoA) for this compound across different studies?
Conflicting MoA data often arise from variations in experimental models (e.g., cell lines vs. primary cells) or assay conditions (e.g., oxygen levels in hypoxic vs. normoxic environments). To address this:
- Cross-validate findings : Replicate studies in orthogonal assays (e.g., SPR for binding affinity, CRISPR knockouts for target engagement).
- Control for confounding variables : Standardize cell culture conditions (e.g., passage number, serum concentration) and use isogenic controls.
- Leverage multi-omics : Integrate transcriptomic, proteomic, and metabolomic data to identify upstream/downstream effectors .
Q. What advanced spectroscopic techniques are most effective for characterizing this compound’s interaction with biological targets (e.g., proteins, nucleic acids)?
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka, kd) with high sensitivity (limit of detection ~1 nM).
- Cryo-Electron Microscopy (cryo-EM) : Resolves structural changes in target proteins at near-atomic resolution (≤3 Å).
- NMR Titration : Identifies binding sites and conformational shifts using isotopic labeling (e.g., ¹⁵N/¹³C). Pair these with computational docking (e.g., AutoDock Vina) to validate binding poses .
Q. How should researchers design dose-response studies to account for this compound’s off-target effects in complex biological systems?
- Multi-concentration testing : Use a 10-point serial dilution (e.g., 1 nM–100 µM) to capture EC₅₀/IC₅₀ values.
- Counter-screening assays : Include unrelated targets (e.g., kinases, GPCRs) to assess selectivity.
- Phenotypic deconvolution : Combine high-content imaging with pathway inhibitors to isolate primary vs. secondary effects. Data normalization to vehicle controls and stringent statistical thresholds (e.g., p<0.01, Benjamini-Hochberg correction) reduce false positives .
Methodological Guidance for Data Analysis and Reporting
Q. What statistical frameworks are optimal for analyzing this compound’s synergistic effects in combination therapies?
- Bliss Independence Model : Quantifies additive vs. synergistic interactions using the equation: , where and are individual drug effects.
- Chou-Talalay Method : Computes combination indices (CI <1 indicates synergy) via CompuSyn software. Report confidence intervals and use bootstrapping (≥1,000 iterations) to validate robustness .
Q. How can researchers ensure reproducibility when reporting this compound’s in vivo pharmacokinetic (PK) parameters?
- Standardize PK models : Use non-compartmental analysis (NCA) for AUC, Cmax, and t₁/₂ calculations.
- Control animal variables : Document strain, sex, age, and diet (e.g., chow vs. fasting).
- Open-data practices : Deposit raw LC-MS/MS files in repositories like MetaboLights or PRIDE .
Tables for Quick Reference
Table 1: Key Physicochemical Properties of this compound
| Property | Method | Acceptable Range |
|---|---|---|
| Aqueous Solubility | HPLC-UV (pH 7.4, 25°C) | ≥50 µg/mL |
| LogP | Shake-flask method | 1.5–3.5 |
| Photostability | ICH Q1B guidelines (UV exposure) | Degradation ≤10% |
Table 2: Common Pitfalls in this compound Research
| Pitfall | Mitigation Strategy | Reference |
|---|---|---|
| Off-target effects | Counter-screening with >5 unrelated targets | |
| Data irreproducibility | Pre-register protocols on Open Science Framework |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
